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Compound of Interest

Compound Name: 3-Iodooxetane

Cat. No.: B1340047 Get Quote

Spectroscopic Data of 3-Iodooxetane: A
Technical Guide
For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-
iodooxetane (CAS No. 26272-85-5), a valuable building block in medicinal chemistry and

organic synthesis. This document is intended for researchers, scientists, and drug development

professionals, offering a centralized resource for the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data essential for the characterization of this

compound.

Molecular Structure and Properties
IUPAC Name: 3-iodooxetane

Molecular Formula: C₃H₅IO

Molecular Weight: 183.98 g/mol [1]

Appearance: Colorless to light orange/yellow liquid[2]

Boiling Point: 166 °C[2]
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Density: ~2.1 g/mL[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the absence of publicly available experimental spectra, the following tables present

predicted ¹H and ¹³C NMR data for 3-iodooxetane in deuterated chloroform (CDCl₃). These

predictions are based on established chemical shift principles and spectral data of analogous

structures.

Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Spectroscopic Data for 3-Iodooxetane

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~4.8 - 5.0 Triplet (t) 4H -CH₂-O-

~4.4 - 4.6 Quintet (quin) 1H -CH(I)-

Note: The protons on the carbons adjacent to the oxygen are expected to be deshielded and

appear as a triplet due to coupling with the methine proton. The methine proton, adjacent to the

iodine, is expected to be split into a quintet by the four neighboring methylene protons.

Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-Iodooxetane

Chemical Shift (δ, ppm) Assignment

~75 - 78 -CH₂-O-

~10 - 15 -CH(I)-

Note: The carbons bonded to the electronegative oxygen atom are expected to appear

significantly downfield. The carbon bonded to iodine is expected to appear further upfield due

to the heavy atom effect.
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Infrared (IR) Spectroscopy
An experimental FTIR spectrum has been recorded for 3-iodooxetane as a neat liquid using a

capillary cell.[1] While the specific peak values are not published, the expected characteristic

absorption bands based on its functional groups are summarized below.

Table 3: Predicted Infrared (IR) Absorption Bands for 3-Iodooxetane

Wavenumber
(cm⁻¹)

Intensity Bond Vibration Functional Group

2960 - 2850 Medium-Strong C-H Stretch Alkyl

1150 - 1070 Strong
C-O-C Asymmetric

Stretch

Cyclic Ether

(Oxetane)

600 - 500 Strong C-I Stretch Iodoalkane

Mass Spectrometry (MS)
Mass spectrometry provides critical information regarding the molecular weight and

fragmentation pattern of a molecule. For 3-iodooxetane, Electron Ionization (EI) is a suitable

method.

Molecular Ion (M⁺•): The monoisotopic mass of 3-iodooxetane is 183.93851 Da. The

nominal mass molecular ion peak would be observed at m/z = 184.

Table 4: Predicted Key Fragments in the Mass Spectrum of 3-Iodooxetane

m/z Proposed Fragment Notes

184 [C₃H₅IO]⁺• Molecular Ion (M⁺•)

57 [C₃H₅O]⁺ Loss of iodine radical (•I)

127 [I]⁺ Iodine cation

Note: The primary fragmentation is expected to be the cleavage of the weak carbon-iodine

bond. Further fragmentation of the oxetane ring may occur.
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Experimental Protocols
The following sections detail standardized protocols for the acquisition of the spectroscopic

data presented.

NMR Spectroscopy Protocol
Sample Preparation: Accurately weigh 10-20 mg of 3-iodooxetane and dissolve it in

approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane

(TMS) as an internal standard. The sample should be transferred to a 5 mm NMR tube.

Instrument Setup: The analysis is performed on a 400 MHz (or higher) NMR spectrometer.

The instrument is locked onto the deuterium signal of the CDCl₃, and the magnetic field is

shimmed to achieve optimal homogeneity.

¹H NMR Acquisition: A standard single-pulse experiment is used. Typical parameters include

a 90° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a

relaxation delay of 1-5 seconds. 8 to 16 scans are typically co-added to improve the signal-

to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled experiment is performed. Typical parameters

include a spectral width of 220-240 ppm, a longer acquisition time (e.g., 1-2 seconds), and a

relaxation delay of 2-5 seconds. A significantly larger number of scans (e.g., 512 to 4096) is

required due to the low natural abundance of the ¹³C isotope.

Data Processing: The resulting Free Induction Decay (FID) is processed by applying a

Fourier transform, followed by phase and baseline correction. The chemical shifts are

referenced to the TMS signal at 0.00 ppm.

FTIR Spectroscopy Protocol
Sample Preparation: As 3-iodooxetane is a liquid, the Attenuated Total Reflectance (ATR) or

transmission cell method can be used. For ATR, a single drop of the neat liquid is placed

directly onto the ATR crystal (e.g., diamond). For a transmission cell, a thin film of the liquid

is placed between two KBr or NaCl salt plates.
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Background Spectrum: A background spectrum of the empty ATR crystal or clean salt plates

is collected to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.

Data Acquisition: The sample is placed in the instrument's beam path. The spectrum is

typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple

scans (e.g., 16 or 32) are averaged to enhance the signal-to-noise ratio.

Data Processing: The final spectrum is presented in terms of percent transmittance or

absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry Protocol
Sample Introduction: For a volatile liquid like 3-iodooxetane, the sample can be introduced

via a gas chromatography (GC-MS) system or by direct insertion probe.

Ionization: Electron Ionization (EI) is employed. The sample molecules in the gas phase are

bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and

fragmentation.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole or

time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded, generating a

mass spectrum which plots relative intensity versus m/z.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like 3-iodooxetane.
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General Workflow for Spectroscopic Analysis
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General Workflow for Spectroscopic Analysis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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